molecular formula C21H24N2O3S B13841926 DYRK2 inhibitor C17

DYRK2 inhibitor C17

Cat. No.: B13841926
M. Wt: 384.5 g/mol
InChI Key: PBGPFWACZLCJFH-ZDUSSCGKSA-N
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Description

DYRK2 inhibitor C17 is a potent and selective small-molecule inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2). This compound has shown significant potential in regulating various cellular processes, making it a valuable tool in scientific research and potential therapeutic applications .

Preparation Methods

The synthesis of DYRK2 inhibitor C17 involves multiple rounds of structure-based optimization guided by co-crystallized structuresThe reaction conditions often involve standard organic synthesis techniques, including condensation, reduction, and substitution reactions .

Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis protocols while ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

DYRK2 inhibitor C17 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the acridine core.

    Substitution: Substitution reactions are commonly employed to introduce different functional groups, enhancing the compound’s selectivity and potency.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the acridine core with modified functional groups .

Scientific Research Applications

DYRK2 inhibitor C17 has a wide range of scientific research applications:

Mechanism of Action

DYRK2 inhibitor C17 exerts its effects by selectively inhibiting the kinase activity of DYRK2. The compound binds to the ATP-binding site of DYRK2, preventing its phosphorylation activity. This inhibition affects various downstream targets, including eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) and stromal interaction molecule 1 (STIM1). The inhibition of DYRK2 leads to reduced protein synthesis and altered calcium entry, impacting cellular processes such as cell cycle progression and tumor growth .

Comparison with Similar Compounds

DYRK2 inhibitor C17 is unique due to its high selectivity and potency. Similar compounds include:

This compound stands out due to its nanomolar inhibitory concentration (IC50) and minimal off-target effects on other kinases .

Properties

Molecular Formula

C21H24N2O3S

Molecular Weight

384.5 g/mol

IUPAC Name

[2,7-dimethoxy-9-[[(3S)-pyrrolidin-3-yl]methylsulfanyl]acridin-4-yl]methanol

InChI

InChI=1S/C21H24N2O3S/c1-25-15-3-4-19-17(8-15)21(27-12-13-5-6-22-10-13)18-9-16(26-2)7-14(11-24)20(18)23-19/h3-4,7-9,13,22,24H,5-6,10-12H2,1-2H3/t13-/m0/s1

InChI Key

PBGPFWACZLCJFH-ZDUSSCGKSA-N

Isomeric SMILES

COC1=CC2=C(C3=CC(=CC(=C3N=C2C=C1)CO)OC)SC[C@H]4CCNC4

Canonical SMILES

COC1=CC2=C(C3=CC(=CC(=C3N=C2C=C1)CO)OC)SCC4CCNC4

Origin of Product

United States

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